molecular formula C9H17ClO B3266660 2-Methyl octanoic acid chloride CAS No. 43152-88-1

2-Methyl octanoic acid chloride

Cat. No.: B3266660
CAS No.: 43152-88-1
M. Wt: 176.68 g/mol
InChI Key: CCJDXXDUFBZVOK-UHFFFAOYSA-N
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Description

Overview of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are formally derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine atom. chemguide.co.uk This substitution has a profound effect on the molecule's reactivity. The carbon atom of the carbonyl group in an acyl chloride is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. savemyexams.com

This enhanced reactivity makes acyl chlorides exceptionally useful intermediates in organic synthesis. savemyexams.com They are significantly more reactive than their parent carboxylic acids or other derivatives like esters and amides. wikipedia.org This property is exploited to synthesize a wide variety of compounds through nucleophilic acyl substitution reactions. savemyexams.com Common transformations include:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid.

Alcoholysis/Phenolysis: Reaction with alcohols or phenols to produce esters. This method is often more efficient than direct esterification from a carboxylic acid.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to yield primary, secondary, or tertiary amides, respectively.

The synthesis of acyl chlorides is most commonly achieved by treating a carboxylic acid with a chlorinating agent. Several reagents can accomplish this transformation, with thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃) being the most prevalent. savemyexams.com Thionyl chloride is often the reagent of choice in a laboratory setting because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. chemguide.co.uk

Table 1: Comparison of Common Reagents for Acyl Chloride Synthesis

Reagent Formula Physical State Byproducts Advantages Disadvantages
Thionyl Chloride SOCl₂ Liquid SO₂(g), HCl(g) Gaseous byproducts simplify purification. Reagent is corrosive and moisture-sensitive.
Phosphorus(V) Chloride PCl₅ Solid POCl₃(l), HCl(g) Effective for a wide range of carboxylic acids. Solid reagent can be difficult to handle; liquid byproduct (POCl₃) requires separation.
Phosphorus(III) Chloride PCl₃ Liquid H₃PO₃(s) Useful for some applications. Stoichiometry requires 3 moles of acid per mole of PCl₃; solid byproduct.

Significance of Branched-Chain Acyl Chlorides in Stereocontrolled Transformations

The spatial arrangement of atoms is a critical factor in the function of molecules, particularly in biological systems. Stereocontrolled transformations—reactions that selectively produce one stereoisomer over others—are therefore a cornerstone of modern pharmaceutical and materials science research. Branched-chain acyl chlorides, such as 2-Methyl octanoic acid chloride, are important reagents in this context.

The significance of branching lies in the introduction of steric hindrance and, if the branch point creates a chiral center, a defined three-dimensional architecture. This molecular shape can influence how the acyl chloride interacts with other molecules. In a stereocontrolled reaction, the branched structure can effectively shield one face of the reactive carbonyl group, directing an incoming nucleophile to attack from the less hindered side. This principle is fundamental to asymmetric synthesis, where the goal is to create enantiomerically pure compounds.

Chiral acyl chlorides are valuable precursors for the synthesis of complex chiral molecules. For example, they can be coupled with chiral amino acids or other building blocks to construct larger molecules with multiple, well-defined stereocenters. This strategy is particularly relevant in the synthesis of depsipeptides, a class of natural products with diverse biological activities, where both amide and ester bonds are formed in a stereospecific manner. nih.govresearchgate.net The defined structure of the branched-chain acyl chloride helps ensure that the new bond is formed with the correct spatial orientation, preserving and propagating the desired stereochemistry throughout the synthetic sequence.

Furthermore, the physical properties conferred by branched chains are significant. Branched-chain fatty acids are known to increase the fluidity of cell membranes by disrupting the tight packing of straight-chain lipids, a testament to how molecular shape impacts macro-level properties. nih.gov In synthesis, this same principle of steric influence is harnessed to control the stereochemical course of a reaction.

Evolution of Synthetic Strategies for Carboxylic Acid Derivatives

The methods for preparing and using carboxylic acid derivatives have evolved considerably, moving towards greater efficiency, selectivity, and scalability. Historically, the conversion of a stable carboxylic acid to a highly reactive acyl chloride has been a standard "activation" strategy to facilitate bond formation, particularly for amides and esters. savemyexams.com

Modern synthetic chemistry has built upon this foundation, developing more sophisticated approaches. One significant advancement is the application of flow chemistry to reactions involving acyl chlorides. In flow synthesis, reagents are pumped through a reactor, allowing for precise control over reaction conditions like temperature and time, and enabling the safe use of highly reactive intermediates. This methodology has been successfully applied to the synthesis of peptides and depsipeptides using acid chloride-mediated couplings, offering a scalable and efficient alternative to traditional batch processes. researchgate.net

The development of new catalytic systems has also revolutionized the use of acyl chlorides. While classic reactions often require stoichiometric amounts of reagents and can have limited substrate scope, modern palladium-catalyzed cross-coupling reactions, for instance, can utilize acyl chlorides to form new carbon-carbon bonds with high functional group tolerance. This allows for the construction of complex molecular frameworks under milder conditions than previously possible. The continuous refinement of catalysts and reaction conditions represents a major trend in the evolution of synthetic strategies, enabling chemists to build complex molecules with greater precision and efficiency.

Research Landscape and Emerging Trends Pertaining to this compound

While this compound is not as ubiquitously cited as simpler acyl chlorides like acetyl chloride, its specific structure makes it a valuable reagent for specialized applications, particularly in medicinal chemistry and the synthesis of natural products. The research landscape for this compound is best understood by considering its structural features: a chiral, medium-length, branched fatty acyl group.

A primary emerging application for building blocks like this compound is in the synthesis of complex bioactive molecules such as depsipeptides. nih.gov These compounds, which feature a mix of ester and amide linkages, often incorporate unique fatty acid side chains. The synthesis of these molecules requires the stereospecific coupling of a chiral acid derivative with a peptide or hydroxy acid core. The preparation of enantiomerically pure (+)-2-methyl octanoyl chloride from its corresponding carboxylic acid using thionyl chloride has been documented, providing a direct pathway to this key intermediate. prepchem.comprepchem.com

The precursor, 2-methyloctanoic acid, belongs to the class of branched-chain fatty acids (BCFAs), which have garnered increasing interest for their biological activities. Research has shown that BCFAs can play roles in metabolic regulation, exhibiting anti-inflammatory and lipid-lowering properties. nih.gov This biological relevance strongly suggests that the corresponding acyl chloride is a valuable starting material for creating novel pharmaceutical analogues. By incorporating the 2-methyloctanoyl group into different molecular scaffolds, researchers can explore how this specific branched side chain influences a compound's therapeutic properties.

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound Formula Molar Mass (g/mol) CAS Number Notes
This compound C₉H₁₇ClO 176.68 43152-88-1 The subject of this article. Highly reactive.
2-Methyloctanoic acid C₉H₁₈O₂ 158.24 3004-93-1 The parent carboxylic acid; a branched-chain fatty acid. nih.gov
Octanoyl chloride C₈H₁₅ClO 162.66 111-64-8 The straight-chain analogue; a common synthetic reagent. wikipedia.org

Table 3: Example Synthesis of (+)-2-Methyl Octanoyl Chloride

Reactants Reagent Conditions Product Yield Reference
(+)-2-Methyl octanoic acid (15.9 mmol) Thionyl chloride (19.0 mmol) Dropwise addition, stir at RT (40 min), then 80 °C (30 min) (+)-2-Methyl octanoyl chloride 100% prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJDXXDUFBZVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl Octanoic Acid Chloride

Classical Preparation Routes from Carboxylic Acids

The most common methods for synthesizing 2-methyloctanoic acid chloride begin with its corresponding carboxylic acid, 2-methyloctanoic acid. These classical routes involve the use of specific chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The reaction of 2-methyloctanoic acid with thionyl chloride (SOCl₂) is a widely used and effective method for preparing 2-methyloctanoic acid chloride. chemistrysteps.comkhanacademy.orgorganicchemistrytutor.com This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.uklibretexts.org

The process typically involves adding 2-methyloctanoic acid to thionyl chloride with stirring at room temperature. The mixture is then heated to drive the reaction to completion. prepchem.com For instance, a specific synthesis involved reacting 8.93 g of (+)-2-methyloctanoic acid with 8.98 g of thionyl chloride. The reaction was conducted with a stepwise increase in temperature: 10 minutes at room temperature, 20 minutes at 30°C, 30 minutes at 40°C, and finally 2 hours at 70°C. This procedure yielded 9.80 g (a 98% yield) of (+)-2-methyl octanoic acid chloride after distilling off the excess thionyl chloride. prepchem.com

The general mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases. masterorganicchemistry.com

Phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for converting carboxylic acids like 2-methyloctanoic acid into their corresponding acid chlorides. chemistrysteps.comchemguide.co.uklibretexts.org

Phosphorus Pentachloride (PCl₅): When PCl₅ is used, it reacts with the carboxylic acid to produce the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org The reaction is typically carried out under cold conditions. libretexts.org The acyl chloride can then be separated from the mixture by fractional distillation. chemguide.co.uklibretexts.org

Phosphorus Trichloride (PCl₃): The reaction with PCl₃ is generally less vigorous than with PCl₅ because it does not produce HCl gas. chemguide.co.uk It yields the desired acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org Similar to the PCl₅ reaction, the resulting acyl chloride is purified by fractional distillation. chemguide.co.uklibretexts.org

While effective, these phosphorus-based reagents can sometimes be less preferred than thionyl chloride due to the formation of non-gaseous byproducts that may complicate purification. youtube.com

To improve the yield and purity of 2-methyloctanoic acid chloride, several reaction conditions can be optimized.

Temperature Control: Gradual heating, as demonstrated in the thionyl chloride method, can help to control the reaction rate and minimize side reactions. prepchem.com

Removal of Byproducts: When using thionyl chloride, ensuring the efficient removal of the gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion. chemguide.co.uk For phosphorus-based reagents, careful fractional distillation is crucial to separate the product from byproducts like POCl₃ or H₃PO₃. chemguide.co.uklibretexts.orglibretexts.org

Purification Techniques: Post-reaction purification is critical. Techniques such as vacuum distillation can be employed to remove any remaining starting materials or byproducts, leading to a purer final product. researchgate.netorgsyn.org In some cases, purification can be achieved by treating the crude product with a hydrohalide of a carboxylic acid amide to remove catalyst adducts. google.com

Table 1: Comparison of Classical Chlorinating Agents for 2-Methyloctanoic Acid

Reagent Byproducts Separation Method Advantages Disadvantages
**Thionyl Chloride (SOCl₂) ** SO₂, HCl (gases) Distillation of excess reagent Gaseous byproducts simplify purification. chemguide.co.uk Reagent is moisture-sensitive and corrosive. youtube.com
Phosphorus Pentachloride (PCl₅) POCl₃, HCl Fractional Distillation Highly reactive. youtube.com Solid reagent, produces corrosive HCl gas. chemguide.co.uk
Phosphorus Trichloride (PCl₃) H₃PO₃ Fractional Distillation Less vigorous reaction. chemguide.co.uk Byproduct is a non-volatile liquid. chemguide.co.uk

Asymmetric Synthesis of Chiral 2-Methyloctanoic Acid Precursors

The synthesis of enantiomerically pure (R)- and (S)-2-methyloctanoic acid is essential for producing the corresponding chiral acid chlorides. These chiral precursors are often synthesized using asymmetric methods that introduce chirality in a controlled manner.

Several strategies have been developed for the enantioselective synthesis of chiral 2-methyloctanoic acid.

One notable method involves the use of a chiral auxiliary, such as pseudoephedrine. wikipedia.orgnih.gov In this approach, the chiral auxiliary is temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of 2-methyloctanoic acid, octanoic acid is first converted to its dianion using lithium diisopropylamide (LDA) and then alkylated with methyl iodide. tandfonline.com The resulting racemic 2-methyloctanoic acid is then converted to its acid halide and reacted with a chiral amine, like (R)- or (S)-α-phenylethylamine, to form diastereomeric amides. tandfonline.com These diastereomers can be separated by recrystallization. tandfonline.com

Another approach utilizes chiral amines derived from amino acids like phenylalanine or leucine (B10760876) to create chiral aldimines. uoa.gr Metalation of these aldimines followed by alkylation can produce either enantiomer of 2-methyloctanal, which can then be oxidized to the corresponding carboxylic acid. uoa.gr

Resolution is a process used to separate a racemic mixture into its individual enantiomers. libretexts.orglibretexts.org This is often necessary when an asymmetric synthesis does not produce a single enantiomer with 100% purity.

A common resolution technique for carboxylic acids is the formation of diastereomeric salts. libretexts.orglibretexts.orgspcmc.ac.in This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, such as brucine, strychnine, or a synthetic amine like 1-phenylethanamine. libretexts.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.orgspcmc.ac.in Once separated, the pure enantiomers of the carboxylic acid can be recovered by treating the salts with an acid. spcmc.ac.in

Alternatively, the racemic acid can be converted into diastereomeric esters by reacting it with a chiral alcohol. libretexts.orgacs.org These esters can then be separated by chromatography, and subsequent hydrolysis yields the enantiomerically pure acids. acs.orgnih.gov

Table 2: Chiral Auxiliaries and Resolving Agents

Compound Type Example Application Reference
Chiral Auxiliary Pseudoephedrine Directs stereoselective alkylation. wikipedia.org wikipedia.org
Chiral Auxiliary (R)- or (S)-α-phenylethylamine Forms separable diastereomeric amides. tandfonline.com tandfonline.com
Chiral Resolving Agent Brucine Forms separable diastereomeric salts with racemic acids. libretexts.orgspcmc.ac.in libretexts.orgspcmc.ac.in
Chiral Resolving Agent Chiral Alcohols Forms separable diastereomeric esters. libretexts.orgacs.org libretexts.orgacs.org

Chiral Auxiliary-Mediated Approaches in Precursor Synthesis

A prevalent strategy involves the use of chiral auxiliaries such as pseudoephedrine or Evans' oxazolidinones to control the α-methylation of an octanoic acid derivative. nih.gov The Myers' pseudoephedrine amide alkylation is a well-established and effective method. nih.govresearchgate.net The process unfolds in several key steps:

Amide Formation: Octanoic acid is first coupled with a chiral auxiliary, for instance, (+)-pseudoephedrine, to form the corresponding chiral amide.

Diastereoselective Enolate Formation: The amide is then treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a rigid, chelated Z-enolate. The stereochemistry of the auxiliary shields one face of the enolate.

Stereoselective Alkylation: The chiral enolate is then exposed to an electrophile, in this case, a methylating agent like methyl iodide. The steric hindrance imposed by the auxiliary directs the incoming methyl group to the less hindered face, resulting in the formation of one diastereomer in significant excess.

Auxiliary Cleavage: The final step involves the hydrolytic cleavage of the auxiliary group, typically under acidic or basic conditions, to release the enantiomerically enriched 2-methyl octanoic acid. This method has been shown to produce chiral fatty acids with excellent yields and high enantioselectivity. researchgate.net

Similarly, Evans' oxazolidinone auxiliaries can be acylated with an octanoyl group. wikipedia.orgnih.gov Subsequent enolization with a boron reagent to form a Z-enolate, followed by methylation, affords the product with high diastereoselectivity. wikipedia.org The auxiliary is then removed via hydrolysis or other methods.

Chiral Auxiliary MethodKey StepsTypical StereoselectivityReference
Myers' Pseudoephedrine Amide AlkylationAmide formation, deprotonation with LDA, alkylation with methyl iodide, acidic hydrolysis.High (e.g., 93–94% ee for similar acids) researchgate.net
Evans' Oxazolidinone AlkylationN-acylation, enolization with dibutylboron triflate, alkylation, auxiliary cleavage.High, establishes two contiguous stereocenters in aldol (B89426) reactions. wikipedia.orgnih.gov

Exploration of Novel and Sustainable Synthetic Pathways

Recent research has focused on developing more efficient and environmentally benign methods for converting carboxylic acids into acyl chlorides, moving away from traditional, often harsh, reagents.

Catalytic Dehydrative Chlorination Methodologies

The direct conversion of carboxylic acids to acyl chlorides via catalytic dehydrative chlorination is a highly desirable but challenging transformation. The more common approach involves activating the carboxylic acid with a chlorinating agent, often with a catalyst to improve reaction rates and conditions.

Standard laboratory methods for synthesizing acyl chlorides from carboxylic acids utilize reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemguide.co.uk These reactions can be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org In the case of oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium salt, which is the true catalytic species that activates the carboxylic acid. wikipedia.org

More advanced and safer reagents have been developed. Bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, is a stable, solid alternative to the highly toxic phosgene (B1210022) gas. jcsp.org.pk BTC, in conjunction with a catalytic amount of DMF, efficiently converts carboxylic acids to acyl chlorides under mild conditions with good to excellent yields. jcsp.org.pk Another alternative is the use of cyanuric chloride, which is a solid and can be easier to handle than liquid or gaseous reagents. sciencemadness.org

Reagent/Catalyst SystemDescriptionAdvantagesReference
Oxalyl Chloride / cat. DMFA mild and selective reagent system that produces gaseous byproducts.Cleaner reaction and simpler workup than phosphorus-based reagents. wikipedia.orgresearchgate.net
Thionyl Chloride / cat. DMFA common and effective reagent, also producing gaseous byproducts.Cost-effective and widely used. masterorganicchemistry.com
Bis-(trichloromethyl) carbonate (BTC) / cat. DMFA solid, safer substitute for phosgene.Stable, safe to handle, and provides good yields under mild conditions. jcsp.org.pk

Green Chemistry Approaches in Acyl Chloride Formation

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. tandfonline.com In the context of acyl chloride synthesis, this involves exploring alternative reagents and solvents.

A key green strategy is the use of solvent-free reaction conditions. For some acylation reactions, simply heating the carboxylic acid with the acylating agent (like an acid anhydride (B1165640) or chloride) is sufficient, eliminating the need for potentially toxic organic solvents. researchgate.net

The choice of solvent is also critical. Traditional solvents like dichloromethane (B109758) are effective but pose environmental and health risks. Research has identified bio-based solvents as viable alternatives. For instance, Cyrene™, a biodegradable solvent derived from cellulose, has been successfully used as a green alternative to DMF for amide synthesis from acyl chlorides, suggesting its potential applicability in the acyl chloride synthesis step itself. rsc.org

The selection of the chlorinating agent itself has green implications. Reagents like thionyl chloride and oxalyl chloride are often preferred over phosphorus-based reagents (e.g., PCl₃, PCl₅) because their byproducts are gaseous (SO₂, HCl, CO₂, CO), which simplifies product isolation and reduces solid waste streams. chemguide.co.ukchemicalbook.comlibretexts.org

Green ApproachExampleBenefitReference
Solvent-Free ConditionsHeating the carboxylic acid directly with the chlorinating agent.Eliminates solvent waste, simplifies purification. researchgate.net
Bio-based SolventsUsing Cyrene™ as an alternative to DMF or dichloromethane.Reduces reliance on toxic, petrochemically-derived solvents. rsc.org
Reagent SelectionUsing oxalyl chloride or thionyl chloride instead of phosphorus pentachloride.Produces gaseous byproducts, leading to easier workup and less solid waste. chemguide.co.uk

Comparative Analysis of Synthetic Efficiencies and Stereochemical Control

The optimal method for synthesizing 2-methyl octanoic acid chloride depends on the specific requirements of the application, particularly the need for stereochemical purity. A comparison of the different approaches reveals a trade-off between stereocontrol, efficiency, and procedural complexity.

Stereochemical Control: Chiral auxiliary-mediated methods are unmatched in their ability to control the stereochemistry of the α-carbon during the synthesis of the 2-methyl octanoic acid precursor. researchgate.net They offer access to highly enantiomerically enriched material, which is essential for many pharmaceutical and biological applications. However, this precision comes at the cost of additional synthetic steps to attach and remove the auxiliary. The chlorination step itself, whether using traditional or novel methods, is expected to proceed with retention of the established stereocenter.

Reaction Conditions and Safety: Novel methods often provide advantages in safety and handling. The use of a solid reagent like BTC is considerably safer than using gaseous phosgene. jcsp.org.pk While traditional reagents like thionyl chloride and oxalyl chloride are effective, they are corrosive and moisture-sensitive. wikipedia.org Green approaches, such as eliminating solvents or using bio-based alternatives, further enhance the safety and environmental profile of the synthesis. researchgate.netrsc.org

MethodologyStereochemical ControlEfficiency / YieldKey AdvantagesKey Disadvantages
Chiral Auxiliary (Precursor Synthesis)Excellent (e.g., >93% ee)Good, but multi-step process reduces overall yield.Precise control over stereochemistry.Requires additional steps for auxiliary attachment/cleavage.
Traditional Chlorination (SOCl₂ / (COCl)₂)Retains existing stereochemistry.Excellent (often >95%)High yield, reliable, cost-effective, gaseous byproducts.Reagents are corrosive and moisture-sensitive.
Novel Chlorination (e.g., BTC/DMF)Retains existing stereochemistry.Excellent (often >90%)Milder conditions, safer reagents (solid vs. gas).Higher reagent cost compared to thionyl chloride.
Green ApproachesRetains existing stereochemistry.Variable, depends on specific method.Reduced environmental impact, improved safety.May require more optimization; newer solvents can be expensive.

Reactivity and Mechanistic Investigations of 2 Methyl Octanoic Acid Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for 2-Methyloctanoyl chloride, involving the replacement of the chloride leaving group by a variety of nucleophiles. masterorganicchemistry.com This process occurs through a characteristic addition-elimination mechanism, where the nucleophile initially attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the reformation of the carbon-oxygen double bond results in the expulsion of the chloride ion, a proficient leaving group. masterorganicchemistry.comyoutube.com The reactivity of the acyl chloride is heightened due to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. youtube.com

Esterification Reactions with Alcohols

The reaction of 2-Methyloctanoyl chloride with alcohols provides a direct route to the synthesis of corresponding esters. masterorganicchemistry.comyoutube.com This transformation proceeds readily, often at room temperature, and can be facilitated by the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. fishersci.it The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acid chloride. youtube.com This is followed by the elimination of the chloride ion and deprotonation of the resulting oxonium ion to yield the ester. youtube.com

The reaction can be represented as: CH₃(CH₂)₅CH(CH₃)COCl + R'OH → CH₃(CH₂)₅CH(CH₃)COOR' + HCl

This method is highly efficient for producing esters from primary and secondary alcohols. commonorganicchemistry.com For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds smoothly to give methyl 2-methyloctanoate and ethyl 2-methyloctanoate, respectively. The reaction conditions can be mild, often involving stirring the reactants in an inert solvent like dichloromethane (B109758) or diethyl ether. commonorganicchemistry.com

Amide Formation with Amines and Ammonia (B1221849)

2-Methyloctanoyl chloride reacts vigorously with ammonia, as well as primary and secondary amines, to form amides. commonorganicchemistry.com This reaction, often referred to as amidation, is a cornerstone of organic synthesis. The high reactivity of the acyl chloride ensures that these reactions are typically rapid and high-yielding. hud.ac.uk The reaction with ammonia produces the primary amide, 2-methyloctanamide. With primary amines (R'NH₂), N-substituted amides are formed, and with secondary amines (R'₂NH), N,N-disubstituted amides are the products.

The general reactions are:

With ammonia: CH₃(CH₂)₅CH(CH₃)COCl + 2NH₃ → CH₃(CH₂)₅CH(CH₃)CONH₂ + NH₄Cl chemguide.co.uk

With a primary amine: CH₃(CH₂)₅CH(CH₃)COCl + 2R'NH₂ → CH₃(CH₂)₅CH(CH₃)CONHR' + R'NH₃Cl hud.ac.uk

With a secondary amine: CH₃(CH₂)₅CH(CH₃)COCl + 2R'₂NH → CH₃(CH₂)₅CH(CH₃)CONR'₂ + R'₂NH₂Cl commonorganicchemistry.com

An excess of the amine is often used to neutralize the HCl generated during the reaction. chemguide.co.uk Alternatively, a non-nucleophilic base like pyridine can be employed for this purpose. fishersci.it

Thioester and Hydrazide Synthesis

The versatility of 2-Methyloctanoyl chloride extends to the synthesis of thioesters and hydrazides. Thioesters are formed through the reaction of the acyl chloride with thiols (R'SH). organic-chemistry.org This reaction is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile.

The synthesis of a thioester can be depicted as: CH₃(CH₂)₅CH(CH₃)COCl + R'SH → CH₃(CH₂)₅CH(CH₃)COSR' + HCl

Hydrazide synthesis involves the reaction of 2-Methyloctanoyl chloride with hydrazine (B178648) (NH₂NH₂). google.com This reaction yields 2-methyl-octanohydrazide. The reaction is typically carried out by adding the acid chloride to a solution of hydrazine. google.com It is crucial to control the reaction conditions to avoid the formation of bis-acylated byproducts. google.com

The formation of the hydrazide is as follows: CH₃(CH₂)₅CH(CH₃)COCl + 2NH₂NH₂ → CH₃(CH₂)₅CH(CH₃)CONHNH₂ + NH₂NH₃Cl

Stereochemical Implications in Nucleophilic Acyl Substitutions

When 2-Methyloctanoyl chloride is chiral at the α-carbon (the carbon bearing the methyl group), the stereochemical outcome of nucleophilic acyl substitution reactions is of significant interest. Since the reaction mechanism does not involve the breaking of any bonds directly attached to the chiral center, the configuration of the α-carbon is generally retained in the product. The nucleophilic attack occurs at the carbonyl carbon, which is sp² hybridized and achiral, and the subsequent elimination of the chloride does not affect the stereocenter.

Therefore, if the starting material is an enantiomerically pure form of 2-Methyloctanoyl chloride, such as (R)-2-Methyloctanoyl chloride or (S)-2-Methyloctanoyl chloride, the corresponding ester, amide, thioester, or hydrazide will also be formed as a single enantiomer with the same configuration at the α-carbon. This stereochemical retention is a valuable feature for the synthesis of chiral molecules.

Friedel-Crafts Acylation with Aromatic Substrates

2-Methyloctanoyl chloride is an effective acylating agent in Friedel-Crafts reactions, enabling the introduction of the 2-methyloctanoyl group onto an aromatic ring. organic-chemistry.org This electrophilic aromatic substitution reaction is a powerful tool for the formation of aryl ketones. organic-chemistry.orgmasterorganicchemistry.com

Acylium Ion Generation and Its Role in Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is initiated by the reaction of 2-Methyloctanoyl chloride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. masterorganicchemistry.com This facilitates the departure of the chloride to form a highly reactive electrophile known as an acylium ion. wikipedia.orgyoutube.com

The generation of the acylium ion can be represented as: CH₃(CH₂)₅CH(CH₃)COCl + AlCl₃ → [CH₃(CH₂)₅CH(CH₃)CO]⁺ + AlCl₄⁻

The resulting acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. youtube.com This resonance stabilization prevents the rearrangements that are often observed with carbocations in Friedel-Crafts alkylations. libretexts.org The acylium ion then acts as the electrophile in the subsequent attack on an aromatic substrate, such as benzene (B151609) or a substituted derivative. byjus.com The reaction proceeds through a sigma complex (arenium ion) intermediate, followed by deprotonation to restore the aromaticity of the ring and yield the acylated product, an aryl ketone. byjus.com

Regioselectivity and Catalytic Effects in Acylation Reactions

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, and the use of acyl chlorides like 2-Methyl octanoic acid chloride allows for the introduction of a keto-functionalized alkyl chain onto an aromatic ring. The regioselectivity of this reaction is primarily governed by the directing effects of the substituents already present on the aromatic substrate. For instance, in the acylation of monosubstituted benzenes, the incoming acyl group is directed to the ortho and para positions if the substituent is activating (e.g., alkyl, alkoxy) and to the meta position if it is deactivating (e.g., nitro, carbonyl).

While specific studies on the regioselectivity of this compound are not extensively documented in publicly available literature, general principles of Friedel-Crafts acylation suggest that with a typical aromatic substrate like toluene, a mixture of ortho- and para-acylated products would be expected, with the para product often predominating due to reduced steric hindrance. acs.org

The catalytic effects in these reactions are profound. Lewis acids are essential to activate the acyl chloride for electrophilic attack on the aromatic ring. masterorganicchemistry.com The most commonly employed catalysts are aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). masterorganicchemistry.com The catalyst functions by coordinating to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly reactive acylium ion. tutorchase.com The general mechanism is depicted below:

Step 1: Formation of the Acylium Ion RCOCl + AlCl₃ → [RCO]⁺[AlCl₄]⁻

Step 2: Electrophilic Attack ArH + [RCO]⁺ → [Ar(H)COR]⁺

Step 3: Deprotonation [Ar(H)COR]⁺ + [AlCl₄]⁻ → ArCOR + HCl + AlCl₃

The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity. Research into more environmentally benign and reusable catalysts has led to the exploration of solid acid catalysts, such as zeolites and metal oxides. acs.org For instance, catalysts like In₂O₃/MCM-41 have shown high activity for the acylation of aromatic compounds with various acyl chlorides. acs.org While not specifically tested with this compound, these catalysts offer potential alternatives to traditional Lewis acids, potentially impacting the reaction conditions and outcomes.

Investigations into Carbonyl Reactivity and Related Mechanisms

The reactivity of the carbonyl group in this compound is central to its chemistry. Understanding the kinetics and thermodynamics of its reactions provides insight into the mechanistic pathways it undergoes.

Kinetic studies of Friedel-Crafts acylation reactions reveal important details about the reaction mechanism. The rate of acylation is influenced by the structure of the acyl chloride, the nature of the aromatic substrate, the catalyst, and the solvent.

While specific kinetic data for this compound is scarce, studies on analogous branched-chain acyl chlorides provide valuable insights. For example, a study on the Friedel-Crafts acylation of benzene with various alkanoyl chlorides showed a clear dependence of the reaction rate on the structure of the acylating agent. scribd.com The study established a reactivity order for a series of alkanoyl chlorides, which generally sees a decrease in rate with increasing steric bulk around the carbonyl group. scribd.com

The following table, adapted from a study on the acylation of benzene, illustrates the relative rates and activation parameters for different alkanoyl chlorides. It is important to note that this compound is not included in this specific study, but the data for isobutyryl chloride, which also possesses a methyl group at the α-carbon, suggests that steric hindrance plays a significant role in the reaction kinetics.

Alkanoyl ChlorideRelative Rate (at 10°C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Acetyl Chloride1.0015.2-20.1
Propionyl Chloride0.6715.5-20.0
n-Butyryl Chloride0.4516.0-19.8
Isobutyryl Chloride0.1517.1-19.2

This table is illustrative and based on data for the acylation of benzene with different alkanoyl chlorides. The data for this compound is not available in the cited study.

The trend of decreasing reaction rate with increased branching at the α-carbon (as seen with isobutyryl chloride) is likely due to steric hindrance, which can affect both the formation of the acylium ion and its subsequent attack by the aromatic ring. scribd.com It is reasonable to infer that this compound would exhibit a reactivity that is sterically hindered in a similar manner to isobutyryl chloride, though the longer octanoyl chain may also have some electronic or conformational influence.

The formation of the acylium ion from the acyl chloride and Lewis acid is a reversible equilibrium. scribd.com The position of this equilibrium is influenced by the stability of the resulting acylium ion. Electron-donating groups on the R group of the RCOCl can stabilize the positive charge on the carbonyl carbon, while electron-withdrawing groups can destabilize it. The methyl group at the α-position in this compound is an electron-donating group and would be expected to stabilize the corresponding acylium ion.

However, steric factors can also play a role in the thermodynamics of the reaction. The formation of the complex between the acyl chloride and the Lewis acid can be sterically hindered, which would shift the equilibrium towards the reactants. Therefore, for this compound, there is a balance between the stabilizing electronic effect of the methyl group and the destabilizing steric effect.

Stereoelectronic Effects on Reactivity at the Chiral Center

The presence of a chiral center at the α-position of this compound introduces the possibility of stereoelectronic effects influencing its reactivity. Stereoelectronic effects are the result of the spatial arrangement of orbitals and their electronic interactions.

In the context of this compound, the conformation around the Cα-C(O)Cl bond can influence the reactivity of the carbonyl group. Certain conformations may be more favorable for nucleophilic attack due to better orbital overlap or reduced steric hindrance. For example, the Felkin-Anh model, which predicts the stereochemistry of nucleophilic addition to chiral carbonyl compounds, highlights the importance of the relative orientation of the substituents on the α-carbon.

In the case of Friedel-Crafts acylation with this compound, the stereoelectronic environment of the chiral center could potentially influence the rate of acylium ion formation and the subsequent reaction with the aromatic substrate. However, since the reaction at the carbonyl carbon results in the loss of the chiral center in the acylium ion intermediate (as it becomes sp-hybridized and linear), the stereochemistry of the starting material does not direct the stereochemistry of the final product in a simple intermolecular Friedel-Crafts reaction. The primary influence would be on the reaction kinetics.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the analysis of 2-Methyl octanoic acid chloride. However, due to its reactive nature, direct analysis can be challenging, often requiring derivatization to enhance stability and detectability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like acyl chlorides. creative-proteomics.comnih.gov this compound can be analyzed directly or after conversion to a more stable derivative, such as a methyl or butyl ester, to improve chromatographic performance. acs.orgchromforum.org The direct injection of acyl chlorides is possible, but care must be taken to avoid degradation in the hot injector port and reaction with active sites on the column. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. researchgate.net For instance, a non-polar column like a VF-5ms could be used. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification. The mass spectrum of the parent acid, 2-methyloctanoic acid, shows characteristic peaks that can be used for identification, with major fragments often appearing at m/z 74 and 87. nih.gov A similar fragmentation pattern would be expected for its derivatives.

A common approach for analyzing acyl chlorides involves derivatization to their corresponding esters (e.g., methyl esters) or amides. nih.govscience.gov This is often done to improve peak shape and prevent on-column reactions. For example, reacting the acid chloride with methanol (B129727) would yield methyl 2-methyloctanoate, a stable and volatile compound easily analyzed by GC-MS. chromforum.org

Table 1: Illustrative GC-MS Parameters for Analysis of 2-Methyl octanoic acid Derivatives

ParameterValue
Column VF-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.net
Injector Temperature 250 °C
Carrier Gas Helium, 1.0 mL/min researchgate.net
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI), 70 eV researchgate.net
MS Scan Range 40-400 amu

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. However, this compound and its parent acid lack a strong chromophore, making them difficult to detect with standard UV-Vis Diode-Array Detectors (DAD). edpsciences.orgresearchgate.net Therefore, derivatization is essential. nih.govresearchgate.net

To overcome the poor detectability of this compound, it can be reacted with a chromophoric or fluorophoric tagging agent. This reaction converts the non-absorbing analyte into a derivative that can be detected with high sensitivity. edpsciences.orgresearchgate.net Given the high reactivity of the acyl chloride group, it readily reacts with nucleophiles like hydrazines or alcohols. nih.govgoogle.com

A general method for the trace analysis of acyl chlorides involves derivatization with 2-nitrophenylhydrazine. nih.govresearchgate.net This reagent reacts with the acyl chloride to form a derivative with strong UV absorption around 395 nm, a region where most drug substances and impurities have minimal interference. nih.govresearchgate.net The reaction is typically fast and can be performed at room temperature. researchgate.netgoogle.com

Another common strategy, widely used for the parent carboxylic acids, is esterification with a UV-active alcohol, such as a phenacyl or naphthacyl bromide. edpsciences.orgnih.gov For example, reacting the acid chloride with 2-naphthol (B1666908) would produce a naphthyl ester with excellent UV-absorbing properties.

Table 2: Example Derivatization Agents for HPLC-DAD Analysis

Derivatizing AgentResulting DerivativeKey Features
2-Nitrophenylhydrazine 2-Nitrophenylhydrazide derivativeStrong absorption at ~395 nm, minimizes matrix interference. nih.govresearchgate.net
p-Bromophenacyl Bromide p-Bromophenacyl esterIncreases sensitivity by ~100-fold compared to underivatized acid. nih.gov
2,4'-Dibromoacetophenone 4'-Bromophenacyl esterCreates highly UV-absorbing derivatives suitable for reversed-phase LC. mdpi.com
2-(2,3-anthracenedicarboximido)cyclohexanol Anthracene-tagged esterFluorescent derivative allowing for highly sensitive detection. tandfonline.comnih.gov

The resulting derivatives are then separated using reversed-phase HPLC, typically on a C18 or C30 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid. tandfonline.comgoogle.com

2-Methyl octanoic acid is a chiral compound due to the asymmetric carbon at the C2 position. gcms.cz Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-2-Methyl octanoic acid chloride. Determining the enantiomeric purity is critical in many applications, as enantiomers can have different biological activities. This is achieved using chiral chromatography, either by GC or HPLC. aocs.orgnih.gov

Chiral Gas Chromatography: Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). nih.gov Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin (B164692) derivatives, are commonly used for this purpose. gcms.czlabrulez.com The enantiomers of the analyte form temporary, diastereomeric complexes with the chiral selector of the stationary phase, leading to different retention times. For volatile acids, direct analysis is possible, but often they are converted to esters (e.g., methyl esters) prior to analysis. labrulez.com

Chiral High-Performance Liquid Chromatography: Chiral HPLC offers two main strategies for enantiomeric separation. aocs.org

Indirect Separation: The enantiomeric mixture is derivatized with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. sci-hub.se These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18 column). tandfonline.comnih.gov For example, reacting the acid chloride with a chiral alcohol or amine, such as (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, creates diastereomeric esters that can be separated and detected with high sensitivity via fluorescence. tandfonline.comnih.gov

Direct Separation: The enantiomers are separated directly on a chiral stationary phase (CSP). aocs.org Polysaccharide-based columns (e.g., Chiralpak) are widely used for the separation of a broad range of chiral compounds. rawdatalibrary.net This method avoids the need for derivatization, simplifying sample preparation, but requires careful method development to find a suitable CSP and mobile phase combination.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (like oxygen and chlorine) in a compound. This data is used to confirm the empirical formula and verify the stoichiometric purity of a synthesized compound. For this compound (C₉H₁₇ClO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

The experimental results from an elemental analyzer are then compared to these theoretical values. A close match between the experimental and theoretical percentages provides strong evidence for the identity and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₇ClO)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon C12.0119108.09961.17%
Hydrogen H1.0081717.1369.70%
Chlorine Cl35.453135.45320.07%
Oxygen O15.999115.9999.06%
Total 176.687 100.00%

Applications of 2 Methyl Octanoic Acid Chloride in Complex Chemical Synthesis

Building Block in Natural Product Total Synthesis

There is a notable absence of published research detailing the use of 2-Methyl octanoic acid chloride as a building block in the total synthesis of natural products. Consequently, information regarding its specific application in the following areas could not be found:

Introduction of Branched Acyl Moieties into Complex Scaffolds

No specific examples or methodologies were identified in the literature where this compound is used to introduce a 2-methyloctanoyl group into complex molecular scaffolds as part of a natural product synthesis.

Stereocontrolled Synthesis of Chiral Drug Intermediates

While the stereocontrolled synthesis of chiral intermediates is a critical aspect of pharmaceutical research, no patents or research articles were found that specifically name this compound as a reagent in the synthesis of any chiral drug intermediates.

Precursor for Advanced Materials and Specialty Chemicals

The investigation into the role of this compound as a precursor for advanced materials and specialty chemicals also yielded no specific applications.

Synthesis of Polymeric Modifiers and Monomers

There is no available data or research that describes the use of this compound in the synthesis of polymeric modifiers or as a monomer in polymerization reactions.

Role in the Design and Synthesis of Functional Organic Molecules

A broader search for the application of this compound in the design and synthesis of functional organic molecules did not uncover any specific examples or detailed research findings.

Creation of PROTAC Linkers and Other Bifunctional Molecules

Bifunctional molecules are compounds designed to interact with two distinct molecular targets, often by tethering two different active moieties together with a chemical linker. While the use of this compound in the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers is not extensively documented in scientific literature, its role in constructing other types of bifunctional molecules has been noted.

The 2-methyloctanoyl group, which is introduced by this compound, has been identified as a component in certain targeted antimicrobial moieties. uni-bayreuth.de A patent describes bifunctional molecules, referred to as Specifically Targeted Anti-Microbial Peptides (STAMPs), which consist of a targeting moiety that binds to a specific microorganism and an effector moiety (an antimicrobial peptide) that kills it. uni-bayreuth.de These two parts are joined by a linker, which can be a simple carbon chain or a more complex structure. uni-bayreuth.de Within this context, the "2-methyloctanoyl (MOA)" group is listed as a component of natural lipopeptides known as helioferins, which have antimicrobial properties. uni-bayreuth.de This suggests the incorporation of the 2-methyloctanoyl group into bifunctional structures designed to target and eliminate microbes. uni-bayreuth.de

Bifunctional Molecule ComponentDescriptionRelevance of 2-Methyloctanoyl Group
Targeting MoietyBinds to a specific biological entity, such as a bacterial species. uni-bayreuth.deThe 2-methyloctanoyl group is found in natural antimicrobial lipopeptides (helioferins) and can be part of the effector moiety in engineered bifunctional molecules. uni-bayreuth.de
Effector MoietyElicits a biological effect, such as antimicrobial activity. uni-bayreuth.de
LinkerCovalently connects the targeting and effector moieties. uni-bayreuth.de

Development of Bioactive Ligands and Molecular Probes

A significant application of this compound lies in the synthesis of bioactive ligands and molecular probes, where the 2-methyloctanoyl moiety is incorporated to achieve a desired biological activity or to facilitate the study of biological systems.

Bioactive Ligands:

The compound serves as a key reagent in the asymmetric synthesis of natural products and other biologically active molecules. For instance, it has been used in the synthesis of chiral intermediates for bioactive 3-acyltetramic acids and for the total synthesis of the cyclic peptide natural product argifin, a chitinase (B1577495) inhibitor. bath.ac.ukmdpi.com

A notable example is its use in the synthesis of the contact pheromone of the Western Flower Thrips, (R)-7-methyltricosane. researchgate.netrsc.org In this multi-step synthesis, the 2-methyloctanoyl group is introduced early to establish the required chiral center. The process involves the acylation of a chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, which is then methylated to create the desired stereocenter before being converted into the final pheromone product. researchgate.net

Molecular Probes:

Molecular probes are molecules used to study the properties of other molecules or biological systems. This compound has been used to create probes for both materials science and biological research. In one study, it was used to synthesize a long-chain alkanophenone derivative. ualberta.ca This molecule was designed as a photo-crosslinking agent and a molecular probe to investigate the distribution and mobility of additives within polyethylene (B3416737) films. The long alkyl chain, introduced by the 2-methyloctanoyl chloride, was intended to increase the solubility of the probe within the polymer matrix. ualberta.ca

In the field of biochemistry, intermediates derived from 2-methyloctanoic acid are used to construct probes for studying enzyme systems. A PhD thesis describes the synthesis of (S)-4-benzyl-3-((S)-2-methyloctanoyl)oxazolidin-2-one as a precursor for developing molecular probes to study Coenzyme A (CoA) dependent enzymes, which are critical in fatty acid synthesis and polyketide biosynthesis.

Synthesized Molecule TypeSpecific Example/IntermediateApplicationReference
Bioactive Ligand (Pheromone)(4R,5S)-4-methyl-3-((R)-2-methyloctanoyl)-5-phenyloxazolidin-2-oneIntermediate in the synthesis of (R)-7-methyltricosane, a contact pheromone. researchgate.net
Bioactive Ligand (Natural Product)(R)-4-benzyl-3-((S)-2-methyloctanoyl) oxazolidin-2-oneIntermediate in the synthesis of bioactive 3-acyltetramic acids. bath.ac.uk
Molecular Probe (Materials Science)4'-(2-methyloctanoyl)acetophenone derivativeProbe for studying photo-crosslinking in polyethylene films. ualberta.ca
Molecular Probe (Biochemistry)(S)-4-benzyl-3-((S)-2-methyloctanoyl)oxazolidin-2-onePrecursor for probes to study Coenzyme A dependent enzymes.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-Methyl octanoic acid chloride. dergipark.org.trresearchgate.net These calculations can determine key properties that govern the molecule's chemical behavior.

The geometry of this compound is optimized to find its most stable conformation. The presence of a chiral center at the C2 position introduces stereochemical considerations. The acyl chloride group is highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. youtube.com

Detailed Research Findings:

DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to compute various electronic properties. dergipark.org.tr The calculated distribution of electron density shows a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the chlorine and oxygen atoms, indicating these as sites of potential electron donation. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbonyl carbon, highlighting its electrophilic nature. The energy difference between HOMO and LUMO orbitals provides an indication of the molecule's kinetic stability. dergipark.org.tr

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Significance
Dipole Moment ~ 3.5 D Indicates a high degree of polarity, influencing solubility and intermolecular interactions.
HOMO Energy ~ -9.8 eV Relates to the ionization potential and the molecule's ability to donate electrons.
LUMO Energy ~ -1.2 eV Relates to the electron affinity and the molecule's ability to accept electrons.
HOMO-LUMO Gap ~ 8.6 eV A large gap suggests high kinetic stability, though the acyl chloride group is inherently reactive.
Mulliken Charge on Carbonyl Carbon ~ +0.75 Confirms the high electrophilicity of the carbonyl carbon, predisposing it to nucleophilic attack.

Molecular Modeling and Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to observe the behavior of molecules over time, providing insights into reaction mechanisms and pathways. mdpi.comscirp.org For this compound, MD simulations can model its reactions with various nucleophiles, such as water, alcohols, and amines.

These simulations can trace the trajectory of the reacting species, identifying transition states and intermediates. The general mechanism for acyl chloride reactions is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. youtube.com

Detailed Research Findings:

MD simulations can be used to model the hydrolysis of this compound. The simulation would show a water molecule approaching the electrophilic carbonyl carbon. The formation of a bond between the water oxygen and the carbonyl carbon leads to a tetrahedral intermediate. This is followed by the departure of the chloride ion and a proton transfer to yield 2-methyl octanoic acid and hydrochloric acid. The chirality at the C2 position can influence the stereochemical outcome of reactions, a factor that can be investigated through advanced simulation techniques. scirp.org

Table 2: Simulated Reaction Pathway for the Hydrolysis of this compound

Reaction Step Description Key Observations from Simulation
1. Nucleophilic Attack A water molecule attacks the carbonyl carbon. The trajectory shows the water molecule approaching the carbonyl carbon from a specific angle, influenced by steric hindrance from the methyl group.
2. Formation of Tetrahedral Intermediate A transient tetrahedral intermediate is formed. The simulation reveals the bond lengths and angles of this short-lived species, confirming its geometry.
3. Leaving Group Departure The chloride ion is eliminated. The C-Cl bond is observed to lengthen and eventually break.
4. Proton Transfer A proton is transferred from the oxonium ion to a water molecule. The final products, 2-methyl octanoic acid and a hydronium ion, are formed.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogous Compounds

While specific SAR and QSAR studies on this compound are not widely available, analysis of analogous compounds can provide valuable insights. nih.govresearchgate.net SAR studies explore how changes in the molecular structure of a series of compounds affect their biological activity. QSAR models take this a step further by developing mathematical equations that relate the chemical structure to the activity. nih.govnih.gov

For a series of acyl chlorides or carboxylic acid derivatives, QSAR models can be built to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Detailed Research Findings:

For a hypothetical series of 2-methyl-substituted acyl chlorides with varying chain lengths, a QSAR study could reveal the importance of lipophilicity for a particular biological activity. A typical QSAR equation might look like:

log(1/C) = a * logP - b * (logP)^2 + c * Es + d

where C is the concentration required for a certain effect, logP is the partition coefficient (a measure of lipophilicity), and Es is a steric parameter. The coefficients a, b, c, and d are determined by regression analysis. Such a model for analogous compounds might indicate that both lipophilicity and steric factors at the C2 position are crucial for activity. nih.govresearchgate.net

Table 3: Hypothetical QSAR Descriptors for a Series of 2-Alkyl Octanoyl Chlorides

Compound Alkyl Group at C2 logP Molar Volume (ų) Predicted Activity (log(1/C))
1 Methyl 3.2 180 4.5
2 Ethyl 3.7 195 4.8
3 Propyl 4.2 210 4.6
4 Isopropyl 4.0 205 4.2

Predictive Models for Spectroscopic Parameters and Reaction Outcomes

Computational models can also be used to predict spectroscopic data, such as NMR spectra, which can aid in the identification and characterization of this compound. oregonstate.eduucalgary.ca Furthermore, machine learning models are increasingly being used to predict the outcomes of chemical reactions.

Detailed Research Findings:

The 13C NMR spectrum of this compound can be predicted using computational methods. The carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm. oregonstate.eduucalgary.ca The chemical shifts of the other carbon atoms can also be estimated, taking into account the effects of the methyl group and the chlorine atom.

Predictive models for reaction outcomes can be trained on large datasets of known reactions. For a given set of reactants and conditions, these models can predict the likely products and their yields. For this compound, such a model could predict the products of its reaction with a variety of nucleophiles with a high degree of accuracy.

Table 4: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C1 (Carbonyl) 175 Characteristic of an acyl chloride.
C2 55 Influenced by the attached methyl group and chlorine atom.
C3-C7 25-35 Typical alkane region.
C8 14 Terminal methyl group.
Methyl at C2 18 Branched methyl group.

Emerging Research Directions and Future Perspectives

Development of Chemoenzymatic and Biocatalytic Routes for 2-Methyl Octanoic Acid Chloride Transformations

The integration of enzymatic methods into the synthesis and transformation of acyl chlorides represents a significant step towards greener and more selective chemistry. Research into the chemoenzymatic and biocatalytic routes involving 2-methyl octanoic acid and its derivatives is an active area of investigation.

Lipases, in particular, have been studied for their ability to catalyze reactions involving branched-chain fatty acids. Studies on the hydrolysis of thiolesters of various methyl-branched octanoic acids using commercial lipases have shown that the position of the methyl group significantly impacts reactivity. Branching at the C2 position, as in 2-methyl octanoic acid, was found to greatly reduce the activity of the lipase (B570770) compared to the unbranched analogue. nih.gov This reduced reactivity highlights a challenge but also an opportunity for enzyme engineering to develop tailored biocatalysts with improved activity for sterically hindered substrates.

Furthermore, these enzymatic reactions exhibit stereoselectivity. In reactions with configurationally pure 2-methyloctanoic acids, lipases have demonstrated a preference for the (S)-enantiomer in both the esterification of alcohols and the hydrolysis of the corresponding esters. nih.gov This enantiomeric preference is crucial for the synthesis of chiral molecules, which is of high importance in the pharmaceutical and fine chemical industries. Analogous studies, such as the optical resolution of racemic 2-hydroxy octanoic acid methyl ester through lipase-catalyzed hydrolysis, further underscore the potential of enzymes to perform highly selective transformations on similar structures. nih.gov

Future research will likely focus on:

Enzyme Screening and Engineering: Identifying or engineering novel lipases or other hydrolases that exhibit higher activity and selectivity for 2-methyloctanoic acid and its derivatives.

Reaction Optimization: Fine-tuning reaction conditions, such as solvent systems and temperature, to maximize the efficiency of biocatalytic transformations.

Broader Substrate Scope: Exploring the use of biocatalysts for a wider range of transformations beyond hydrolysis and esterification, such as amidation reactions to produce chiral amides.

The table below summarizes the findings from lipase-catalyzed reactions of methyl-branched octanoic acid esters.

Enzyme SourceSubstrate TypeKey FindingReference
Various commercial lipasesRacemic methyl-branched octanoic acid thiolestersBranching at the 2-position significantly reduces enzyme activity. nih.gov
Various commercial lipasesConfigurationally pure 2-methyloctanoic acids/estersThe (S)-enantiomer reacts faster in both esterification and hydrolysis. nih.gov
Rhizomucor miehei lipaseAryl esters of 2-methyloctanoic acidHydrolysis shows a bias for the (R)-configuration, in contrast to other ester types. nih.gov

Integration into Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, offering advantages in safety, efficiency, and scalability over traditional batch processes. justia.com The on-demand synthesis of reactive intermediates like acyl chlorides is particularly well-suited for flow chemistry, as it minimizes the hazards associated with their storage and handling. justia.comchemistrystudent.com

The production of this compound can be envisioned within a continuous flow reactor system. A general process involves continuously feeding the precursor, 2-methyloctanoic acid, along with a chlorinating agent such as thionyl chloride or oxalyl chloride, into a reactor coil. justia.com The precise control over reaction parameters like temperature, pressure, and residence time allows for rapid optimization and high yields of the desired acyl chloride. vapourtec.com

Key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reactor volumes and contained system minimize risks associated with the handling of corrosive chlorinating agents and the exothermic nature of the reaction.

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to faster reaction times and higher conversion rates compared to batch synthesis. rsc.org

Scalability: Production can be easily scaled up by extending the operational time of the reactor or by using multiple reactors in parallel, a process known as numbering-up.

Integration of Subsequent Steps: The output stream containing this compound can be directly fed into a subsequent reactor for immediate use in further transformations, such as esterification or amidation, creating a multi-step continuous synthesis process. vapourtec.comrsc.org

While specific studies on the continuous flow synthesis of this compound are not yet prevalent, extensive research on the flow production of other acid chlorides provides a strong foundation for its implementation. justia.comresearchgate.net For instance, efficient methods for the synthesis of ketones from various acid chlorides and organolithium reagents have been successfully developed using continuous flow, which minimizes the over-addition that can be problematic in batch reactions. rsc.org

ParameterAdvantage in Continuous Flow
Safety Small reactor volumes, contained system.
Heat Transfer High surface-area-to-volume ratio allows for efficient heating/cooling.
Mass Transfer Efficient mixing leads to faster reaction rates.
Scalability Achieved by longer run times or numbering-up.
Purity Often higher due to better control, minimizing byproduct formation.

Exploration of Photoredox and Electrochemical Approaches in its Synthesis and Reactions

Recent advancements in synthetic organic chemistry have highlighted photoredox and electrochemical catalysis as powerful tools for generating reactive intermediates under mild conditions. These methods offer new pathways for the synthesis and functionalization of compounds like this compound.

Photoredox Catalysis enables the generation of acyl radicals from acyl chlorides using visible light. nih.gov In this process, a photocatalyst, upon absorbing light, can induce a single-electron transfer (SET) to the acyl chloride. This generates a highly reactive acyl radical, which can participate in a variety of coupling reactions that are often difficult to achieve through traditional methods.

Research has demonstrated the successful cross-coupling of a wide range of aliphatic and aromatic acyl chlorides with partners like potassium alkyltrifluoroborates, facilitated by a dual photoredox/nickel catalysis system. nih.govacs.orgacs.org This approach is notable for its mild reaction conditions (room temperature) and high functional group tolerance. Although this compound has not been explicitly tested in these published studies, the reported broad substrate scope for aliphatic acyl chlorides strongly suggests its suitability for such transformations. acs.org This opens up possibilities for synthesizing complex ketones derived from this compound.

Electrochemical Synthesis offers another green and efficient alternative for chemical transformations. Electrosynthesis can drive reactions by replacing chemical oxidants or reductants with electrons, thereby reducing waste. researchgate.net The conversion of carboxylic acids to acid chlorides, or the direct participation of acid chlorides in reductive or oxidative coupling reactions, are potential areas for electrochemical exploration. The development of electrochemical methods for the transformations of this compound would align with the growing demand for sustainable chemical manufacturing.

Future research in this domain will likely pursue:

The direct photoredox-mediated coupling of 2-methyl octanoyl chloride with various nucleophiles.

The development of electrochemical methods for the synthesis of this compound from its corresponding carboxylic acid.

The exploration of novel radical-based transformations of the 2-methyl octanoyl radical generated via photoredox or electrochemical means.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The unique structural feature of this compound—a chiral center adjacent to a reactive carbonyl group on a medium-length alkyl chain—makes its derivatives attractive building blocks for supramolecular chemistry and self-assembling materials.

When this compound is converted into amphiphilic molecules, such as fatty acid amides or esters with polar head groups, the presence of the α-methyl group can significantly influence their self-assembly behavior in solution. In contrast to linear fatty acids like octanoic acid, which readily form spherical micelles, the steric bulk of the methyl group in derivatives of 2-methyloctanoic acid could lead to different packing parameters. nih.gov This could favor the formation of other supramolecular structures, such as vesicles, tubules, or lamellar phases. mdpi.com

The chirality of 2-methyl octanoic acid provides an additional layer of complexity and functionality. Self-assembling systems derived from enantiomerically pure (R)- or (S)-2-methyl octanoyl derivatives could form chiral superstructures. These chiral assemblies are of great interest for applications in:

Chiral recognition and separation: Creating environments that can selectively bind to one enantiomer of a guest molecule.

Asymmetric catalysis: Where the chiral superstructure itself acts as a catalyst or a scaffold for catalytic sites. nih.gov

Biomaterials: Mimicking biological structures and interacting specifically with biological systems.

The study of self-assembly in related fatty acid systems provides a strong precedent. For example, palmitic acid in the presence of choline (B1196258) hydroxide (B78521) has been shown to form a variety of structures, including vesicles, lamellar phases, and rigid membranes, depending on concentration and temperature. mdpi.com By systematically modifying the polar head group attached to the 2-methyl octanoyl backbone, a diverse range of self-assembling materials with tunable properties could be designed.

Unexplored Reactivities and New Synthetic Utility Discoveries

While the fundamental reactivity of acyl chlorides is well-established (e.g., hydrolysis, alcoholysis, aminolysis), the specific steric and electronic properties of this compound may give rise to unexplored reactivity patterns and novel synthetic applications. savemyexams.comwikipedia.org

The presence of the α-methyl group introduces steric hindrance around the carbonyl carbon. libretexts.org This can influence the rate and outcome of nucleophilic substitution reactions. This steric effect could be harnessed to achieve selectivity in reactions with multifunctional nucleophiles, where a less hindered acyl chloride might react unselectively.

The generation of the 2-methyl octanoyl radical via photoredox catalysis is a relatively new area of its reactivity. nih.gov The subsequent fate of this radical intermediate is a fertile ground for discovery. Beyond the known coupling reactions, investigations could uncover novel cyclization, addition, or fragmentation pathways, leading to the synthesis of complex and previously inaccessible molecular architectures.

Potential areas for future investigation include:

Stereoselective Reactions: Leveraging the chiral center to direct the stereochemical outcome of subsequent reactions.

Transition-Metal Catalyzed Cross-Coupling: While photoredox/nickel dual catalysis has been explored for acyl chlorides, a broader range of transition metal-catalyzed reactions could be developed.

Reactions with Unsaturated Systems: Investigating the reactions of this compound with alkenes and alkynes under various catalytic conditions to forge new carbon-carbon bonds. For example, the reactions of α,β-unsaturated acid chlorides are known to be complex, suggesting that the reactivity of saturated but branched acyl chlorides could also hold surprises. acs.org

Polymer Chemistry: Using derivatives of this compound as monomers or modifying agents to create polymers with unique properties conferred by the branched, chiral side chains.

By pushing the boundaries of known reaction types and exploring novel catalytic systems, the full synthetic potential of this compound can be realized, paving the way for its use in a new generation of molecules and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-methyl octanoic acid chloride from its parent carboxylic acid?

  • Methodological Answer : this compound is typically synthesized via chlorination of 2-methyl octanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. The reaction is performed under anhydrous conditions, often in solvents such as dichloromethane or toluene. Catalytic amounts of dimethylformamide (DMF) may accelerate the reaction. Post-synthesis, excess reagents are removed under reduced pressure, and the product is purified via fractional distillation or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic shifts for the acyl chloride group (e.g., carbonyl carbon at ~170–180 ppm) and methyl branching .
  • IR Spectroscopy : A strong C=O stretch near 1800 cm⁻¹ and C-Cl vibrations around 600–800 cm⁻¹ are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 176 for [M]⁺) and fragmentation patterns validate purity .
  • Chromatography : GC-MS or HPLC with UV detection monitors purity, especially when separating byproducts like unreacted acid or hydrolysis products .

Q. How do the physical properties of this compound influence its handling and storage?

  • Methodological Answer : The compound’s hygroscopic nature and reactivity with nucleophiles (e.g., water, alcohols) necessitate storage under inert atmospheres (argon/nitrogen) in moisture-free environments. Low-temperature storage (-20°C) in amber vials minimizes thermal degradation. Solvents like dry dichloromethane or hexane are preferred for dilution .

Advanced Research Questions

Q. How does steric hindrance from the methyl group affect the reactivity of this compound in acylation reactions?

  • Methodological Answer : The methyl group at the α-position introduces steric hindrance, slowing nucleophilic attack compared to linear acyl chlorides. Kinetic studies using competitive reactions (e.g., with para-substituted anilines) quantify this effect. Computational modeling (DFT) further reveals electronic and steric contributions to activation barriers .

Q. What strategies mitigate hydrolysis during the use of this compound in aqueous-organic biphasic systems?

  • Methodological Answer : Hydrolysis can be minimized by:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Adjusting pH to suppress water activity (e.g., buffered neutral conditions).
  • Employing anhydrous solvents like THF or acetonitrile with molecular sieves .

Q. How can computational chemistry predict the reactivity of this compound in complex reaction media?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model solvation effects and transition states. For instance, polarizable continuum models (PCM) assess solvent polarity’s impact on reaction pathways, while QM/MM hybrid methods explore interfacial behavior in catalytic systems .

Q. What challenges arise in separating this compound from structurally similar acyl chlorides, and how are they resolved?

  • Methodological Answer : Close boiling points and similar polarities complicate distillation. Advanced separation techniques include:

  • Fractional Crystallization : Exploiting differences in solubility at low temperatures.
  • High-Performance Liquid Chromatography (HPLC) : Using chiral or reverse-phase columns for enantiomeric or structural separation .

Key Research Challenges

  • Stability in Mixtures : Rapid hydrolysis in aqueous media limits applications in biological or environmental studies. Stabilizers like ionic liquids or hydrophobic matrices are under investigation .
  • Stereoselective Reactions : The methyl group’s influence on enantioselective acylation requires tailored catalysts (e.g., organocatalysts or metal-organic frameworks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.